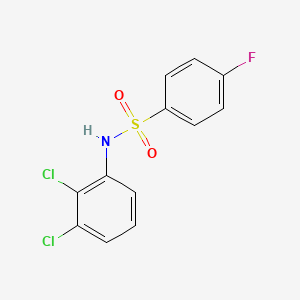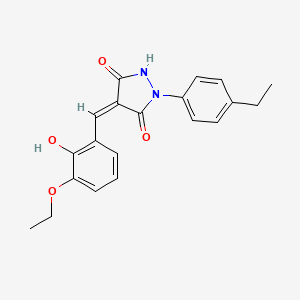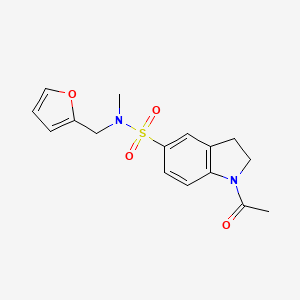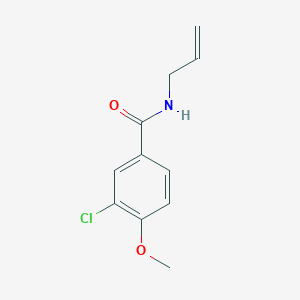![molecular formula C31H25N3O2 B5149196 7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as Dimebon, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It was first synthesized in the late 1980s by a team of Russian chemists led by Vladimir P. Skulachev.
Mecanismo De Acción
The exact mechanism of action of Dimebon is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimebon in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is that Dimebon has a relatively short half-life, which means that it must be administered frequently to maintain its therapeutic effects.
Direcciones Futuras
There are several future directions for research on Dimebon, including:
1. Further studies on the mechanism of action of Dimebon to better understand how it works at the molecular level.
2. Clinical trials to evaluate the safety and efficacy of Dimebon in humans for the treatment of Alzheimer's disease, Huntington's disease, and schizophrenia.
3. Development of new analogs of Dimebon with improved pharmacokinetic properties and greater potency.
4. Investigation of the potential use of Dimebon in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
5. Studies on the long-term effects of Dimebon on cognitive function and memory.
Métodos De Síntesis
The synthesis of Dimebon involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst to form 4-methyl-2,3-dimethoxybenzylideneacetone. This intermediate is then reacted with 1,2-diphenylhydrazine in the presence of a reducing agent to yield Dimebon.
Aplicaciones Científicas De Investigación
Dimebon has been the subject of extensive scientific research for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. Studies have shown that Dimebon has neuroprotective and neurorestorative properties that can improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-20-14-16-22(17-15-20)29-25-19-27(36-3)26(35-2)18-24(25)28-30(21-10-6-4-7-11-21)33-34(31(28)32-29)23-12-8-5-9-13-23/h4-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRWMYPNQNUPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)


![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)


![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
